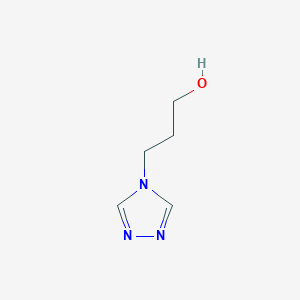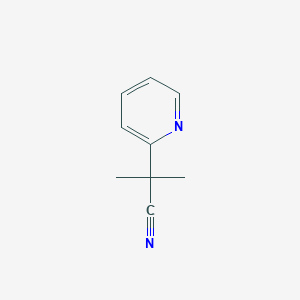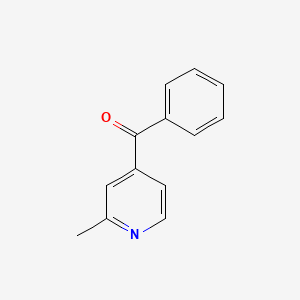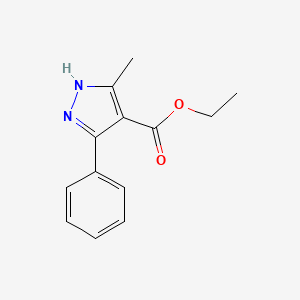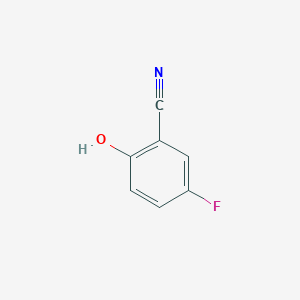
6-Nitroquinoline-2-carboxylic acid
Descripción general
Descripción
6-Nitroquinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It has a molecular formula of C10H6N2O4 . This organic acid has a range of potential applications in various fields of scientific research and industry.
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Nitroquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety, with a nitro group attached to position 6 and a carboxylic acid group attached to position 2 . The molecular weight is 218.166 Da .Physical And Chemical Properties Analysis
6-Nitroquinoline-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 218.17 .Aplicaciones Científicas De Investigación
Metabolic Studies and Schistosomicidal Activity
- Metabolism in Schistosomicide : 6-Nitroquinoline derivatives, like 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, have been explored for their metabolism in various species including mice, rats, rabbits, and monkeys. These compounds are converted to their 6-hydroxymethyl analogues, showing significant schistosomicidal activity. Oxidation at the 2- and/or 6-positions yields carboxylic acid derivatives, although these do not demonstrate biological activity (Kaye & Woolhouse, 1972).
Synthesis and Antimicrobial Applications
- Antimicrobial Drug Synthesis : Research has been conducted on the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, potentially useful as antimicrobial drugs. These compounds are derived from 6-nitroquinoline and show promising antibacterial activity (Glushkov, Marchenko, & Levshin, 1997).
Photolabile Protecting Groups
- Photolabile Caging Groups : 8-Nitroquinoline-based photolabile caging groups for carboxylic acid have been synthesized, showing improved photolysis efficiency. These compounds are useful for protecting small biological molecules and aiding in the study of biological processes (Sun et al., 2014).
Synthesis Optimization and Industrial Applications
- Industrial Synthesis : The synthesis of (S)-6-Nitroindoline-2-carboxylic acid, a component of many biologically active natural products, has been optimized for industrial applications. This synthesis process, starting from L-phenylalanine, is suitable for large-scale production due to its convenient conditions and low cost (Liu, Qian, & Chen, 2010).
Other Applications and Synthesis Methods
- High Yield Synthesis : An optimized method for synthesizing 8-nitroquinoline-2-carboxylic acid has been developed. This process includes nitration, oxidation, and hydrolysis steps, yielding nearly quantitative amounts of the compound, indicating its practicality for large-scale production (Gadomsky & Yakuschenko, 2016).
Safety and Hazards
The safety information for 6-Nitroquinoline-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
Quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are considered vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of 6-Nitroquinoline-2-carboxylic acid and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications in various fields .
Mecanismo De Acción
Target of Action
Quinoline derivatives, a class of compounds to which 6-nitroquinoline-2-carboxylic acid belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that quinoline derivatives can exhibit antibacterial activity by complexing with metal ions vital for bacterial growth .
Biochemical Pathways
Quinoline derivatives, in general, can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives can exhibit a range of effects, including antibacterial and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Propiedades
IUPAC Name |
6-nitroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGTLCSNDGABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489163 | |
| Record name | 6-Nitroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinoline-2-carboxylic acid | |
CAS RN |
30836-96-5 | |
| Record name | 6-Nitroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
